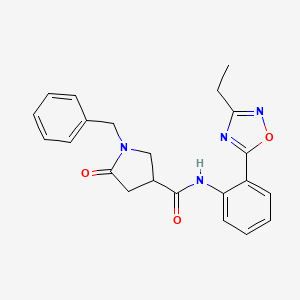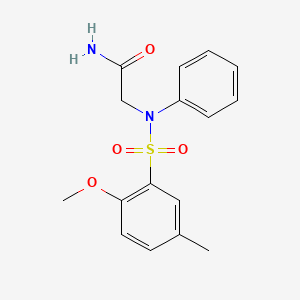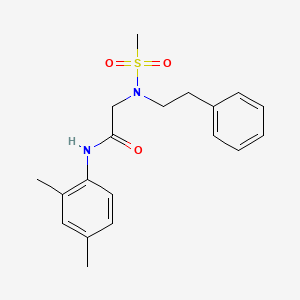
N-(2,4-dimethylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethylphenyl)-2-(N-phenethylmethylsulfonamido)acetamide, commonly known as DPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a sulfonamide-based compound that is widely used in various research studies due to its unique properties.
Mecanismo De Acción
DPA inhibits the activity of CA IX by binding to its active site and preventing the conversion of CO2 to bicarbonate. This leads to the accumulation of CO2 and a decrease in pH, which in turn inhibits tumor growth and metastasis. DPA also inhibits the activity of other carbonic anhydrase isoforms, but its selectivity towards CA IX makes it a promising target for cancer therapy.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. It reduces the acidity of the tumor microenvironment, which inhibits tumor growth and metastasis. It also increases the uptake of chemotherapeutic drugs by cancer cells, which enhances their efficacy. DPA has also been shown to reduce the invasiveness of cancer cells and promote apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for lab experiments, including its potent inhibitory activity towards CA IX, its selectivity towards cancer cells, and its ability to enhance the efficacy of chemotherapeutic drugs. However, its limitations include its low solubility in water, which makes it difficult to administer in vivo, and its potential toxicity towards normal cells.
Direcciones Futuras
There are several future directions for research on DPA. One direction is to develop more potent and selective inhibitors of CA IX, which can be used in combination with DPA to enhance its efficacy. Another direction is to investigate the potential of DPA as a diagnostic tool for cancer imaging, as CA IX is overexpressed in various types of cancer cells. Additionally, the potential of DPA for the treatment of other diseases such as glaucoma and epilepsy can also be explored.
Conclusion
In conclusion, DPA is a promising compound that has gained significant attention in the field of scientific research. Its potent inhibitory activity towards CA IX and its unique properties make it a promising target for cancer therapy. Further research on DPA can lead to the development of more effective cancer treatments and diagnostic tools.
Métodos De Síntesis
The synthesis of DPA involves the reaction of 2,4-dimethylphenyl isocyanate with N-phenethyl-N-methylsulfonamide in the presence of a base. The reaction yields DPA as a white crystalline solid. The purity of the synthesized DPA can be determined by various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
DPA has been extensively used in various research studies due to its unique properties. It is a potent inhibitor of carbonic anhydrase IX (CA IX), which is overexpressed in various types of cancer cells. CA IX plays a crucial role in tumor growth and survival by regulating the pH of the tumor microenvironment. Inhibition of CA IX by DPA has been shown to reduce tumor growth and metastasis in various preclinical models.
Propiedades
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-15-9-10-18(16(2)13-15)20-19(22)14-21(25(3,23)24)12-11-17-7-5-4-6-8-17/h4-10,13H,11-12,14H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWKFUQSQKGBMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN(CCC2=CC=CC=C2)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-[methylsulfonyl(2-phenylethyl)amino]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)sulfamoyl)phenyl)acetamide](/img/structure/B7694303.png)

![N-(1,7-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7694317.png)
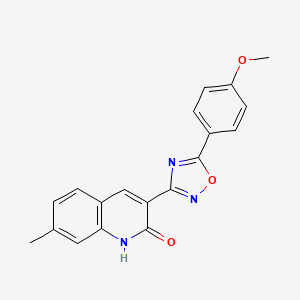
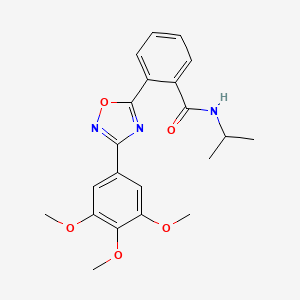
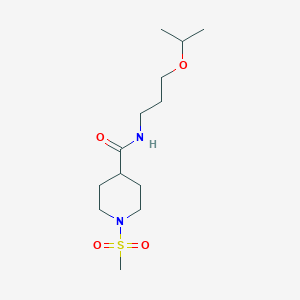
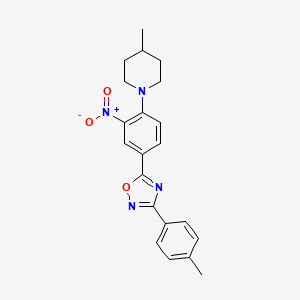
![3-phenyl-6-(piperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7694361.png)

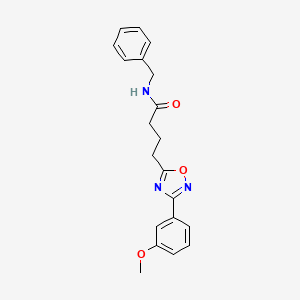
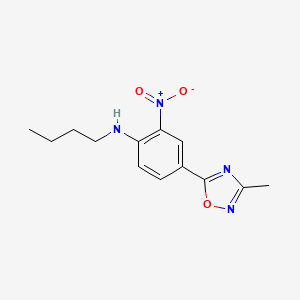
![N'-cyclohexylidene-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7694383.png)
